molecular formula C16H22N4O4S B2695245 3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide CAS No. 1014088-60-8

3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide

Cat. No. B2695245
CAS RN: 1014088-60-8
M. Wt: 366.44
InChI Key: PAEFWCITLLVCHK-UHFFFAOYSA-N
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Description

3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, TAK-659, and has been shown to have a range of biochemical and physiological effects. In

Scientific Research Applications

Corrosion Inhibition

3-ethoxy-1-ethyl-N-(4-sulfamoylphenethyl)-1H-pyrazole-4-carboxamide, as part of the pyran derivatives family, has been studied for its effectiveness in mitigating corrosion of mild steel in acidic environments. Pyran derivatives have shown high inhibition efficiency, reaching up to 95% in certain concentrations. Their action is characterized by adsorption following the Langmuir isotherm, indicating a mixed-type inhibition mechanism. Quantum chemical and molecular dynamics simulations support the experimental findings, showcasing the compounds' ability to spontaneously bind to iron surfaces with significant binding energies (Saranya et al., 2020).

Cytotoxicity for Cancer Research

The compound's framework has been explored for its potential in cancer research, specifically through the synthesis of derivatives like 5-aminopyrazole and pyrazolo[1,5-a]pyrimidines. These derivatives have been evaluated for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing promising results (Hassan et al., 2014). Furthermore, the structural characteristics and interactions of N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides indicate potential bioactive properties that may be leveraged in designing anticancer agents (Köysal et al., 2005).

Antibacterial Activity

Research into novel 1,3,4-oxadiazoles, which share a similar core structure with this compound, has shown that these compounds exhibit antibacterial activity. This finding opens avenues for the development of new antibacterial agents to combat resistant strains of bacteria (Aghekyan et al., 2020).

Nematocidal Activity

The exploration of pyrazole carboxamide derivatives, including structures similar to this compound, has revealed a notable nematocidal activity against Meloidogyne incognita. This suggests potential agricultural applications in managing nematode infestations, which are a significant concern for crop production (Zhao et al., 2017).

properties

IUPAC Name

3-ethoxy-1-ethyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O4S/c1-3-20-11-14(16(19-20)24-4-2)15(21)18-10-9-12-5-7-13(8-6-12)25(17,22)23/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)(H2,17,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEFWCITLLVCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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